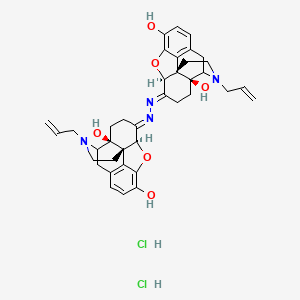

Naloxonazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ナロキソナジン二塩酸塩は、強力な非可逆性μオピオイド受容体拮抗薬です。 ナロキサゾンの酸性溶液中で自発的に形成されることが知られており、ナロキサゾンが示す非可逆性μオピオイド受容体結合の多くを担っています 。この化合物は、オピオイド受容体研究分野で重要な意味を持ち、治療応用可能性について研究されています。

準備方法

合成経路と反応条件

ナロキソナジン二塩酸塩は、ナロキソンとヒドラジンを酸性媒体中で反応させることで合成されます。 反応は、2 つのナロキソン分子間にヒドラゾン結合が形成されることから始まります 。反応条件は通常、以下のとおりです。

反応物: ナロキソンとヒドラジン

溶媒: 酸性媒体(例:塩酸)

温度: 室温からやや高温

時間: 反応が完了するまで数時間

工業的製造方法

ナロキソナジン二塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。

バルク反応物: 大量のナロキソンとヒドラジン

制御された環境: 酸性条件と温度制御の維持

精製: 結晶化と濾過による純粋なナロキソナジン二塩酸塩の取得

化学反応の分析

反応の種類

ナロキソナジン二塩酸塩は、次のようないくつかの種類の化学反応を起こします。

酸化: 特定の条件下で酸化され、様々な酸化誘導体を形成することができます。

還元: 還元反応は、ヒドラゾン結合を修飾することができます。

置換: モルヒナン骨格で置換反応が起こる可能性があります。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム

置換試薬: ハロゲン化剤、アルキル化剤

生成される主要な生成物

酸化誘導体: ナロキソナジンの様々な酸化形態

還元誘導体: 修飾されたヒドラゾン結合

置換化合物: ハロゲン化またはアルキル化されたナロキソナジン誘導体

科学研究への応用

ナロキソナジン二塩酸塩は、次のような幅広い科学研究への応用があります。

化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: 細胞プロセスや受容体結合への影響について研究されています。

医学: オピオイド依存症や疼痛管理における治療応用可能性について調査されています。

科学的研究の応用

Naloxonazine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on cellular processes and receptor binding.

Medicine: Investigated for its potential therapeutic applications in opioid addiction and pain management.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control.

作用機序

ナロキソナジン二塩酸塩は、μオピオイド受容体に非可逆的に結合することでその効果を発揮します。 この結合は、オピオイド作動薬による受容体活性化を防ぎ、それらの効果を阻害します 。分子標的はμオピオイド受容体であり、関与する経路はオピオイド受容体シグナル伝達と神経伝達物質放出の調節に関連しています。

類似化合物との比較

類似化合物

ナロキソン塩酸塩: 可逆性μオピオイド受容体拮抗薬。

ナルトレキソン塩酸塩: 依存症治療に使用される別の可逆性μオピオイド受容体拮抗薬。

ナルトリベンメタンスルホン酸塩: 選択的なδオピオイド受容体拮抗薬.

独自性

ナロキソナジン二塩酸塩は、μオピオイド受容体への非可逆的な結合により、可逆的な結合を示す他の類似化合物とは異なります。この非可逆的な結合により、オピオイド受容体に対する長期的な影響を研究するための貴重なツールとなり、持続的な受容体遮断を必要とする状態における治療応用可能性が開かれます。

特性

分子式 |

C38H44Cl2N4O6 |

|---|---|

分子量 |

723.7 g/mol |

IUPAC名 |

(4aS,7E,7aS,12bS)-7-[(E)-[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |

InChI |

InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23+,40-24+;;/t27?,28?,33-,34-,35+,36+,37-,38-;;/m1../s1 |

InChIキー |

VIAIHLLKDJKEKM-HOQHGZPCSA-N |

SMILES |

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |

異性体SMILES |

C=CCN1C2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@@H]4/C(=N/N=C\6/[C@H]7OC8=C(C=CC9=C8[C@]72[C@](C(C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O.Cl.Cl |

正規SMILES |

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1Z,3Z)-4-Diphenylphosphanyl-1,2,3,4-tetraphenylbuta-1,3-dienyl]-diphenylphosphane](/img/structure/B1640090.png)

![Tert-butyl 4-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640099.png)

![benzyl N-[(2R)-4-[dimethyl(oxo)-λ6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B1640102.png)

![[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1640104.png)

![(3aR,7aR)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B1640116.png)